4-Chloro-3-nitrobenzoic acid
Overview
Description
4-Chloro-3-nitrobenzoic acid is an organic compound with the molecular formula C₇H₄ClNO₄. It appears as a yellow crystalline powder and is known for its applications in various chemical reactions and industrial processes . This compound is characterized by a benzene ring substituted with a chlorine atom and a nitro group, making it a valuable intermediate in organic synthesis .
Mechanism of Action
Target of Action
The primary targets of 4-Chloro-3-nitrobenzoic acid are copper and cobalt complexes . These complexes play a crucial role in various biological processes, including oxygen transport, cellular respiration, and antioxidant defense .
Mode of Action
This compound interacts with its targets by forming complexes with copper and cobalt . The nitrogen ligands 1,3-diaminopropane (1,3-DAP) or o-phenylenediamine (o-PDA) are involved in this complex formation . The resulting changes include the arrest of the HepG2 cell cycle and induction of the G0/G1 phase .
Biochemical Pathways
It is known that the compound can affect the synthesis activity of liver proteins and the activities of urokinase and histidine kinase .
Pharmacokinetics
It is known that the compound has oral activity . More research is needed to fully understand its bioavailability and other pharmacokinetic properties.
Result of Action
The molecular and cellular effects of this compound’s action include the arrest of the HepG2 cell cycle and induction of the G0/G1 phase . This suggests that the compound may have potential applications in cancer treatment.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, dust formation should be avoided, and exposure to mist, gas, or vapors of the compound should be minimized . Personal protective equipment, including dust masks, eyeshields, and gloves, should be used when handling the compound .
Preparation Methods
4-Chloro-3-nitrobenzoic acid can be synthesized through several methods:
Nitration of 4-chlorobenzoic acid:
Oxidation of 4-chloro-3-nitrotoluene: This method involves the oxidation of 4-chloro-3-nitrotoluene using oxidizing agents such as potassium permanganate or chromium trioxide to yield this compound.
Industrial production methods typically involve large-scale nitration processes with stringent control over reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-Chloro-3-nitrobenzoic acid undergoes various chemical reactions, including:
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common reagents used in these reactions include reducing agents like tin and hydrochloric acid, nucleophiles like hydroxide ions, and acid catalysts for esterification . Major products formed include 4-chloro-3-aminobenzoic acid, 3-nitro-4-hydroxybenzoic acid, and various esters .
Scientific Research Applications
4-Chloro-3-nitrobenzoic acid has several scientific research applications:
Comparison with Similar Compounds
4-Chloro-3-nitrobenzoic acid can be compared with other similar compounds such as:
4-Chlorobenzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Nitrobenzoic acid: Lacks the chlorine atom, affecting its reactivity and applications.
2-Chloro-5-nitrobenzoic acid: Has different substitution patterns, leading to variations in chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and makes it suitable for specialized applications .
Properties
IUPAC Name |
4-chloro-3-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO4/c8-5-2-1-4(7(10)11)3-6(5)9(12)13/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFXQXFGFOLXAPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7059143 | |
Record name | Benzoic acid, 4-chloro-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7059143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96-99-1 | |
Record name | 4-Chloro-3-nitrobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96-99-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-3-nitrobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096991 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-CHLORO-3-NITROBENZOIC ACID | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8440 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, 4-chloro-3-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 4-chloro-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7059143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-3-nitrobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.320 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-CHLORO-3-NITROBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0MLZ915Q9K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-Chloro-3-nitrobenzoic acid?
A1: this compound has the molecular formula C₇H₄ClNO₄ and a molecular weight of 201.56 g/mol. []
Q2: Which spectroscopic techniques are commonly used to characterize this compound?
A2: Researchers frequently employ techniques like Fourier-Transform Infrared Spectroscopy (FT-IR), Fourier-Transform Raman Spectroscopy (FT-Raman), Nuclear Magnetic Resonance (NMR) spectroscopy, and Single Crystal X-ray Diffraction (XRD) to elucidate the structure and properties of this compound. [, , ]
Q3: What is the thermal stability of this compound?
A4: Thermal analysis reveals that this compound exhibits stability up to approximately 127 °C. []
Q4: Does this compound form co-crystals, and how does co-crystallization impact its mechanical properties?
A5: Yes, this compound readily forms co-crystals with various compounds, including caffeine and theophylline. Interestingly, the mechanical properties of these co-crystals can vary significantly depending on the co-former and the resulting crystal packing. For instance, co-crystals exhibiting 2D layered structures with weak interlayer interactions tend to be softer and show shearing behavior, while those with 3D interlocked structures tend to be more brittle. [, , , ]
Q5: Has this compound been explored for its catalytic properties?
A6: While this compound is not widely recognized as a catalyst, research suggests its potential use in nitration reactions. Studies comparing the nitration rates of various aromatic compounds in solutions containing this compound or nitronium salts indicate that the compound might participate in nitration reactions. []
Q6: How is computational chemistry employed to understand the behavior of this compound?
A7: Computational techniques like molecular mechanics simulations and density functional theory (DFT) calculations are valuable tools for predicting and understanding the properties of this compound. For example, these methods have been used to explore the mechanical properties of its co-crystals, providing insights into their elastic and bending behaviors. []
Q7: How do structural modifications of this compound influence its biological activity?
A8: Research indicates that altering the substituents on the benzene ring of this compound can impact its biological activity. For example, replacing the chlorine atom with a bis-2-hydroxyethylamino group leads to compounds with potential antitumor activity. []
Q8: What strategies can be employed to improve the stability and solubility of this compound in pharmaceutical formulations?
A9: While specific formulation strategies are not extensively discussed in the provided papers, co-crystallization emerges as a promising approach to modify the physicochemical properties of this compound, potentially enhancing its solubility and stability in pharmaceutical formulations. [, ]
Q9: What is known about the toxicity of this compound and its derivatives?
A10: Studies investigating the hepatotoxic effects of this compound in animal models highlight the importance of careful consideration of its potential toxicity. These studies suggest that the compound can induce alterations in liver protein synthesis and elevate serum levels of liver enzymes, indicating potential liver damage. []
Q10: How do different solvents affect the dissolution and solubility of this compound?
A11: The Abraham solvation parameter model has been successfully employed to predict and correlate the solubility of this compound in various organic solvents. This model considers factors like hydrogen bonding, polarity, and solute-solvent interactions to provide insights into the dissolution behavior of the compound. [, , , ]
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